

Levocetirizine Dihydrochloride: A Technical Guide for Research Professionals

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Compound of Interest		
Compound Name:	Levocetirizine Dihydrochloride	
Cat. No.:	B1675097	Get Quote

An In-depth Whitepaper on the Preclinical and Mechanistic Profile of a High-Affinity H1 Receptor Antagonist

Abstract

Levocetirizine dihydrochloride, the R-enantiomer of cetirizine, is a potent and highly selective second-generation histamine H1 receptor antagonist. Its favorable pharmacokinetic and pharmacodynamic properties, coupled with a well-established safety profile, have made it a cornerstone in the management of allergic disorders. For researchers and drug development professionals, levocetirizine serves as a critical reference compound and a subject of ongoing investigation into its anti-inflammatory mechanisms beyond H1 receptor blockade. This technical guide provides a comprehensive overview of levocetirizine dihydrochloride as a research chemical, detailing its physicochemical characteristics, receptor binding profile, preclinical pharmacokinetics, and mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in the field of antihistamines and inflammatory pathways.

Physicochemical Properties

Levocetirizine dihydrochloride is a white, crystalline powder that is highly soluble in water.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference	
Chemical Name	(R)-[2-[4-[(4- chlorophenyl)phenylmethyl]-1- piperazinyl]ethoxy]acetic acid dihydrochloride	[2]	
Molecular Formula	C21H27Cl3N2O3	[2]	
Molecular Weight	461.8 g/mol	[2]	
Appearance	White to almost white powder	[1]	
Solubility	Freely soluble in water (≥23 mg/mL)	[1]	
рКа	Not explicitly found		
LogP	Not explicitly found	_	

Receptor Binding Profile and Selectivity

Levocetirizine exhibits high affinity and selectivity for the histamine H1 receptor. Its binding affinity is significantly greater than that of its S-enantiomer, dextrocetirizine, highlighting the stereospecificity of its interaction with the receptor.[3][4]



Receptor/Channel	Ki (nM)	Selectivity vs. H1	Reference
Histamine H1	3	-	[3][4]
Dextrocetirizine (S-enantiomer) for H1	100	33-fold lower affinity	[3][4]
Muscarinic Acetylcholine Receptors	>10,000	>3,333-fold	[3]
Serotonin Receptors	>10,000	>3,333-fold	[3]
Dopamine Receptors	>10,000	>3,333-fold	[3]
α-Adrenergic Receptors	>10,000	>3,333-fold	[3]
hERG Channel	IC50 > 30 μM	High	[3]

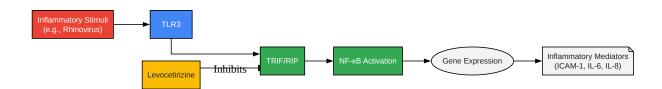
The high selectivity of levocetirizine for the H1 receptor over other receptors is a key factor in its favorable side-effect profile, particularly the low incidence of anticholinergic effects.[3]

Mechanism of Action H1 Receptor Antagonism

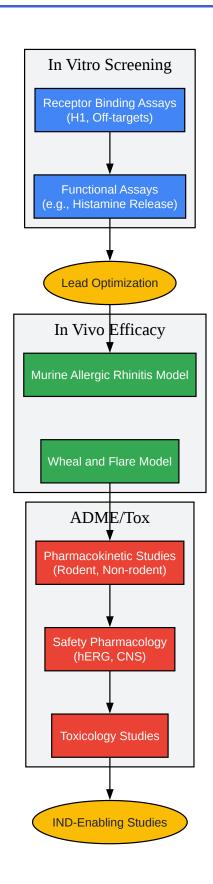
Levocetirizine is a potent inverse agonist of the H1 receptor. By binding to the receptor, it stabilizes the inactive conformation, thereby preventing histamine-induced activation. This blockade of H1 receptor signaling is the primary mechanism underlying its antihistaminic effects, which include the inhibition of smooth muscle contraction, decreased vascular permeability, and reduction of pruritus.











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